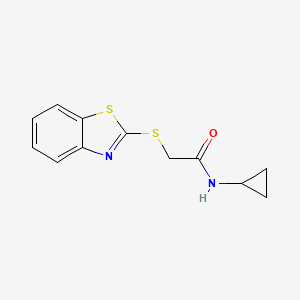

2-(1,3-benzothiazol-2-ylthio)-N-cyclopropylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzothiazole derivatives are significant in medicinal chemistry due to their wide range of biological activities and applications in drug development. The interest in these compounds lies in their diverse chemical reactivity and the ability to interact with various biological targets.

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves condensation reactions, cyclization, and substitutions. For example, a series of 2-(1H-benzo[d]imidazol-2-ylthio)-N-(substituted 4-oxothiazolidin-3-yl) acetamides were synthesized and characterized, showcasing the versatility of benzothiazole compounds in generating bioactive molecules (Yadav et al., 2017).

Molecular Structure Analysis

X-ray crystallography, NMR, and computational methods are commonly used to determine the molecular structure of benzothiazole derivatives. These studies reveal the conformational preferences and molecular interactions critical for their biological activity. For instance, compounds involving 2-(acetonylthio)benzothiazole showcased the role of carbon–sulfur bond cleavage in their synthesis, with structural elucidation provided by NMR and X-ray diffraction (Al-Omran & El-Khair, 2014).

Chemical Reactions and Properties

Benzothiazole derivatives participate in a variety of chemical reactions, including alkylation, acylation, and cycloaddition, reflecting their diverse chemical properties. For example, the synthesis of N-(benzo[d]thiazol-2-yl)-2-(4-substituted-1H-1,2,3-triazol-1-yl)acetamides involved 1,3-dipolar cycloaddition reactions, demonstrating the reactivity of benzothiazole as a functional group in heterocyclic chemistry (Rezki, 2016).

Physical Properties Analysis

The physical properties of benzothiazole derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. These properties are critical for the compound's bioavailability and stability. Studies involving characterization techniques like FTIR, MS, and elemental analysis provide insights into the physical attributes of these compounds.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and pKa values, are crucial for understanding the behavior of benzothiazole derivatives in biological systems. The determination of acidity constants via UV spectroscopic studies, as seen in the work on N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide derivatives, highlights the importance of chemical properties in drug design and pharmacological applications (Duran & Canbaz, 2013).

Applications De Recherche Scientifique

Antimicrobial and Anticancer Potential

- A study by Yadav et al. (2017) synthesized and evaluated a series of compounds for antimicrobial and anticancer activities. They found significant antimicrobial activity against various pathogens and potent cytotoxicity against the HCT116 cell line, suggesting potential applications in treating infections and cancer (Yadav et al., 2017).

Metabolic Stability Improvement

- Research by Stec et al. (2011) focused on enhancing metabolic stability in related compounds. They identified a compound with similar in vitro potency and in vivo efficacy to an existing inhibitor, while exhibiting improved metabolic stability (Stec et al., 2011).

Corrosion Inhibition

- Hu et al. (2016) synthesized benzothiazole derivatives to study their effect on steel corrosion inhibition in acidic solutions. These derivatives showed high inhibition efficiencies, suggesting their application in corrosion protection (Hu et al., 2016).

Antitumor Prodrug Development

- Bradshaw et al. (2002) explored amino acid prodrugs of benzothiazoles for antitumor properties. They developed water-soluble prodrugs showing promising results in inhibiting tumor growth in preclinical models (Bradshaw et al., 2002).

Mécanisme D'action

While the specific mechanism of action for “2-(1,3-benzothiazol-2-ylthio)-N-cyclopropylacetamide” is not known, benzothiazoles have been studied for their potential biological activities. They have been found to possess a range of pharmacological properties, including anti-inflammatory, analgesic, anti-bacterial, anti-fungal, anti-oxidant, and anti-microbial activities .

Propriétés

IUPAC Name |

2-(1,3-benzothiazol-2-ylsulfanyl)-N-cyclopropylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2OS2/c15-11(13-8-5-6-8)7-16-12-14-9-3-1-2-4-10(9)17-12/h1-4,8H,5-7H2,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKZMJAPRNNVDGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)CSC2=NC3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,3-benzothiazol-2-ylsulfanyl)-N-cyclopropylacetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-ethoxy-3-methoxybenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5537802.png)

![2-(2,4-difluorophenoxy)-N-[(4-methylphenyl)(4-pyridinyl)methyl]acetamide](/img/structure/B5537818.png)

![1-(4-ethylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5537834.png)

![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-N,3-dimethyl-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B5537841.png)

![2,7,8,9-tetramethyl-4H-pyrido[3',2':4,5]thieno[3,2-d][1,3]oxazin-4-one](/img/structure/B5537851.png)

![1-{3-[4-(benzyloxy)phenyl]acryloyl}-4-methylpiperidine](/img/structure/B5537862.png)

![ethyl 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-piperazinecarboxylate](/img/structure/B5537877.png)

![(1S*,5R*)-6-benzyl-3-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5537889.png)

![4-[4-(methylsulfonyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5537891.png)

![5',6',7',8'-tetrahydro-4'H-spiro[cyclohexane-1,9'-[1,2,4]triazolo[5,1-b]quinazoline]](/img/structure/B5537906.png)

![N-[4-(4-morpholinyl)phenyl]-N'-phenylurea](/img/structure/B5537910.png)

![1-cyclopropyl-N-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]-N-methyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5537916.png)